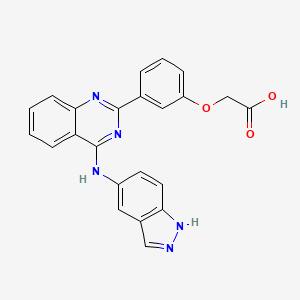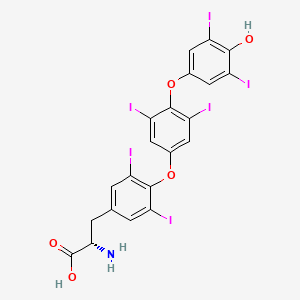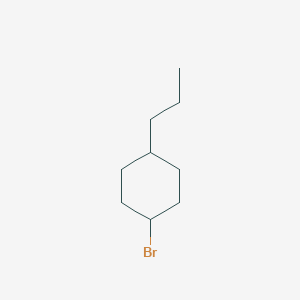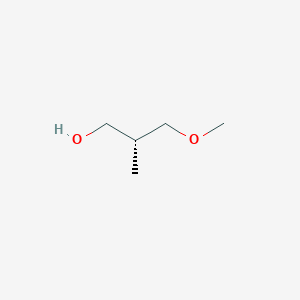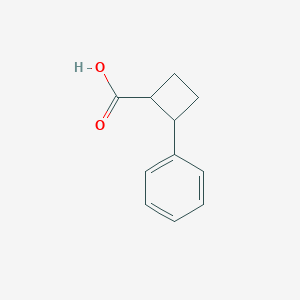
2-Phenylcyclobutane-1-carboxylic acid
Vue d'ensemble
Description
2-Phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular weight of 176.22 . It is a versatile material used in diverse scientific research applications. Its unique structure and properties make it an excellent candidate for drug synthesis, organic chemistry studies, and exploring novel reactions.
Synthesis Analysis
The synthesis of this compound involves the reaction of benzene with ethyl diazoacetate in the presence of a rhodium(II) carboxylate catalyst. The product is then hydrolyzed to produce this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s physical form, storage temperature, and shipping temperature are all normal .Applications De Recherche Scientifique
Structural and Conformational Studies
The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid have been determined by X-ray diffraction methods, highlighting its unique puckered cyclobutane ring and bond length variations due to substituent crowding (Reisner, Korp, Bernal, & Fuchs, 1983). This structural information is crucial in understanding the chemical properties and potential applications of the compound.
Synthesis and Chemical Derivatives
Innovative synthesis methods have been developed for derivatives of 2-phenylcyclobutane-1-carboxylic acid, such as 2-aminocyclobutane-1-carboxylic acids. These derivatives have been synthesized with high enantiomeric excess, demonstrating the versatility and potential for creating a variety of structurally related compounds (Gauzy, Pereira, Faure, & Aitken, 2004).
Biomedical Research
1-Aminocyclobutane[14C]carboxylic acid, a derivative of this compound, has been identified as a potential tumor-seeking agent in various animal models. This derivative exhibited preferential uptake in tumor tissues, rapid clearance from the blood, and minimal toxicity, suggesting its utility in cancer diagnosis and imaging (Washburn, Sun, Byrd, Hayes, & Butler, 1979).
Material Science and Engineering
The unique structural properties of this compound derivatives, such as their rigidity and conformational preferences, have been explored for applications in material science. For instance, the folding of cyclobutane beta-amino acid oligomers into a 12-helical conformation suggests potential in the development of novel materials with specific structural characteristics (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).
Peptide Synthesis and Structural Studies
The compound's derivatives have been used in the synthesis of rigid beta-peptides, demonstrating the cyclobutane ring's ability to promote structure in both monomers and dimers. This application is significant for peptide design and understanding peptide conformational dynamics (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Safety and Hazards
The safety information for 2-Phenylcyclobutane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
While specific future directions for 2-Phenylcyclobutane-1-carboxylic acid are not mentioned in the search results, it is noted that carboxylic acids have drawn significant attention due to their predominance in pharmaceuticals and agrochemicals . New approaches for preparing, functionalizing, and using carboxylic acids in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .
Mécanisme D'action
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylcyclobutane-1-carboxylic acid . These factors could include temperature, pH, and the presence of other chemicals.
Analyse Biochimique
Metabolic Pathways
2-Phenylcyclobutane-1-carboxylic acid is involved in several metabolic pathways, including those related to amino acid and fatty acid metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound inhibits enzymes involved in the synthesis of bacterial cell wall components, thereby disrupting bacterial metabolism . Additionally, the compound affects the metabolism of cancer cells by altering the levels of key metabolites and enzymes involved in energy production and cell growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound interacts with binding proteins that facilitate its distribution to various cellular organelles . The compound’s localization and accumulation within cells are crucial for its biological activity and therapeutic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound is transported to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of understanding its distribution within cells .
Propriétés
IUPAC Name |
2-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUABLWSVGNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91142-54-0 | |
| Record name | 2-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)


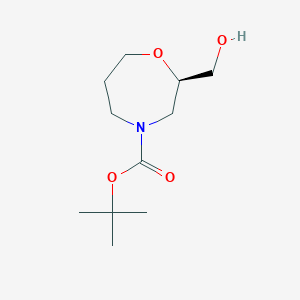
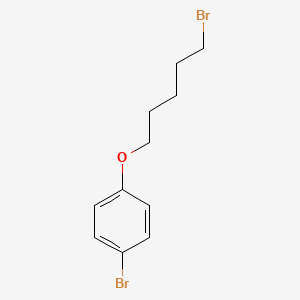
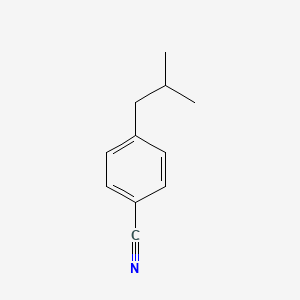
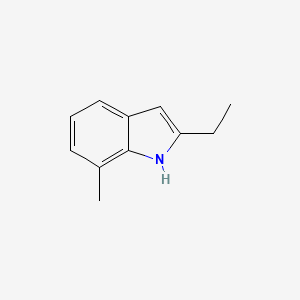
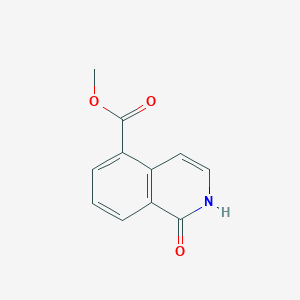
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
